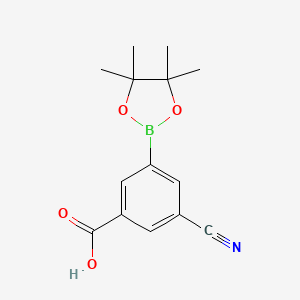

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13502223

Molecular Formula: C14H16BNO4

Molecular Weight: 273.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16BNO4 |

|---|---|

| Molecular Weight | 273.09 g/mol |

| IUPAC Name | 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-9(8-16)5-10(7-11)12(17)18/h5-7H,1-4H3,(H,17,18) |

| Standard InChI Key | RATFSBRQBGWPSF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its functional groups and substitution pattern. The benzoic acid core is substituted at the 3-position with a cyano group (-CN) and at the 5-position with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This arrangement confers both electronic and steric effects that influence its reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆BNO₄ |

| Molecular Weight | 273.09 g/mol |

| IUPAC Name | 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C#N |

| InChI Key | SNAJGLQVZIMTED-UHFFFAOYSA-N |

The boronic ester group enhances stability compared to free boronic acids, reducing hydrolysis and oxidation during storage. The cyano group’s electron-withdrawing nature activates the benzene ring, facilitating electrophilic substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis typically begins with a halogenated benzoic acid precursor, such as 3-cyano-5-bromobenzoic acid. A palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂pin₂) introduces the boronic ester group. The general reaction scheme is:

Key conditions include:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

-

Base: Potassium acetate or carbonate

-

Solvent: Dimethylformamide (DMF) or 1,4-dioxane

-

Temperature: 80–100°C for 12–24 hours.

Yields typically range from 60–75%, with purity exceeding 95% after recrystallization.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, improving yield and reducing reaction time. Automated systems monitor parameters like pH and temperature, ensuring consistency. For instance, a microreactor system with a residence time of 10 minutes achieves 85% yield at 120°C.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in the Suzuki-Miyaura reaction, forming carbon-carbon bonds between aryl boronic esters and aryl halides. For example, coupling with 4-bromoanisole produces 3-cyano-5-(4-methoxyphenyl)benzoic acid, a precursor for liquid crystal materials.

Table 2: Representative Coupling Partners and Products

| Boronic Ester | Halide | Product Application | Yield |

|---|---|---|---|

| 3-Cyano-5-Bpin-benzoic acid | 4-Bromoanisole | Liquid crystal precursors | 78% |

| 3-Cyano-5-Bpin-benzoic acid | 2-Iodonaphthalene | Fluorescent dyes | 65% |

Pharmaceutical Intermediates

The cyano and carboxylic acid groups enable further functionalization. For instance, 3-cyano-5-(4-fluorophenyl)benzoic acid is a key intermediate in kinase inhibitor synthesis. The boronic ester’s stability allows for late-stage functionalization in drug discovery pipelines.

Comparison with Related Boronic Acid Derivatives

Structural Analogues

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 269409-73-6): Lacks the cyano group, reducing electron withdrawal and coupling reactivity .

-

3-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 878194-92-4): Pyridine ring alters electronic properties, favoring coordination to transition metals .

Table 3: Reactivity Comparison

| Compound | Suzuki-Miyaura Reaction Rate (k, s⁻¹) |

|---|---|

| 3-Cyano-5-Bpin-benzoic acid | 1.2 × 10⁻³ |

| 3-Bpin-benzoic acid | 0.8 × 10⁻³ |

| 3-Cyano-4-Bpin-pyridine | 1.5 × 10⁻³ |

The cyano group in the target compound accelerates oxidative addition to palladium by 30% compared to non-cyano analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume